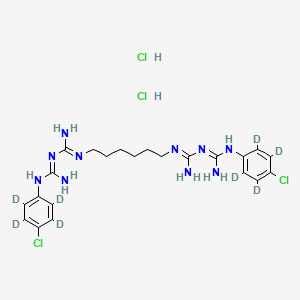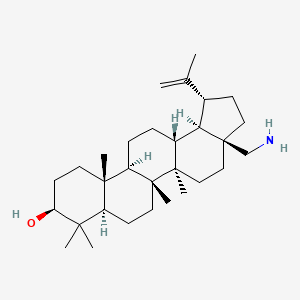![molecular formula C24H29N6O8P B3025795 N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile CAS No. 1911578-83-0](/img/structure/B3025795.png)
N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Übersicht
Beschreibung
The compound you’re asking about is also known as Remdesivir . It’s a nucleoside ribonucleic acid polymerase inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication . It has been granted approvals in several countries for use in adults and children hospitalized with severe coronavirus disease 2019 (COVID-19) .
Chemical Reactions Analysis
Inside the cell, Remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 (detected in peripheral blood mononuclear cells), and ultimately, the renally eliminated plasma metabolite GS-441524 .Physical And Chemical Properties Analysis
Remdesivir has a density of 1.5±0.1 g/cm3, a molar refractivity of 149.5±0.5 cm3, and a molar volume of 409.0±7.0 cm3 . It has 14 H bond acceptors, 5 H bond donors, and 15 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Characterization
N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, and its derivatives are subjects of synthesis and structural characterization studies. Research in this area explores the preparation of such compounds and their characterization using various spectroscopic techniques. For instance, studies have detailed the synthesis of N-ferrocenoyl amino acid ester derivatives and their electrochemical anion sensing behavior, as well as NMR anion complexation studies (Sheehy et al., 2004).
2. Applications in Amino Acids and Peptide Studies
The compound and its related structures find application in the field of amino acids and peptides. Research in this domain focuses on the synthesis of amino acid esters and their derivatives, exploring their potential uses in peptide synthesis and the study of peptide behavior (Andersen, Ghattas & Lawesson, 1983).
3. Pharmaceutical Research
While direct references to this specific compound in pharmaceutical research are limited, its structural relatives are being studied for their potential applications in drug development. For instance, derivatives of this compound class have been evaluated for their roles in vascular endothelial growth factor receptor-2 kinase inhibition, which is significant in cancer treatment research (Bhide et al., 2006).
4. Biodegradable Polymers for Tissue Engineering
Derivatives of N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine are being researched for their use in creating biodegradable polymers. These polymers have potential applications in tissue engineering, particularly as scaffolds for ligament and tendon tissue engineering (Nichol, Morozowich & Allcock, 2013).
Wirkmechanismus
Target of Action
The compound, also known as Remdesivir , is a broad-spectrum antiviral prodrug with potent in vitro antiviral activity against a diverse panel of RNA viruses . It primarily targets RNA-dependent RNA polymerase (RdRp), an enzyme that is crucial for the replication of RNA viruses .
Mode of Action
Remdesivir is a prodrug that is metabolized into its active form GS-441524 . The active form mimics adenosine, one of the four building blocks of RNA. When incorporated into the growing RNA chain during viral replication, it causes premature termination .
Biochemical Pathways
The compound affects the viral replication pathway. By inhibiting the RdRp enzyme, it disrupts the synthesis of viral RNA, which is a critical step in the viral replication process .
Pharmacokinetics
As a prodrug, it needs to be metabolized into its active form to exert its antiviral effects . The ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The result of Remdesivir’s action is the inhibition of viral replication. By disrupting the synthesis of viral RNA, it prevents the virus from multiplying and spreading .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 that induces RNA chain termination and inhibits viral polymerases . This suggests that the compound interacts with various enzymes and proteins involved in nucleotide metabolism and RNA synthesis .
Cellular Effects
The compound reduces viral titers in primary human airway epithelial cells infected with Middle East respiratory syndrome coronavirus (MERS-CoV) or severe acute respiratory syndrome CoV (SARS-CoV) . This indicates that the compound has significant effects on cellular processes, particularly those related to viral replication .
Molecular Mechanism
The compound exerts its effects at the molecular level by inducing RNA chain termination and inhibiting viral polymerases . This suggests that it binds to these enzymes and inhibits their activity, thereby preventing the replication of viral RNA .
Temporal Effects in Laboratory Settings
The compound has been shown to reduce lung viral titers and prevent weight loss in a mouse model of SARS-CoV infection . This suggests that the compound has long-term effects on cellular function, particularly in the context of viral infection .
Dosage Effects in Animal Models
In animal models, the compound reduces lung viral titers and improves pulmonary function at a dosage of 25 mg/kg . This suggests that the compound has dose-dependent effects, with higher doses potentially leading to greater reductions in viral titers .
Metabolic Pathways
The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 . This suggests that the compound is involved in complex metabolic pathways, likely involving various enzymes and cofactors .
Transport and Distribution
The compound is likely transported into cells via passive diffusion or active transport mechanisms, although the specific transporters involved are not currently known . Once inside the cell, the compound is metabolized and distributed within the cell to exert its effects .
Subcellular Localization
The compound is likely localized within the cytoplasm of the cell, where it is metabolized and interacts with various enzymes and proteins . The specific compartments or organelles that the compound is directed to are not currently known .
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N6O8P/c1-14(2)36-23(33)15(3)29-39(34,38-16-7-5-4-6-8-16)35-11-18-20(31)21(32)24(12-25,37-18)19-10-9-17-22(26)27-13-28-30(17)19/h4-10,13-15,18,20-21,31-32H,11H2,1-3H3,(H,29,34)(H2,26,27,28)/t15-,18+,20+,21+,24-,39?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBLGVOITWEDBZ-XBIBZECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
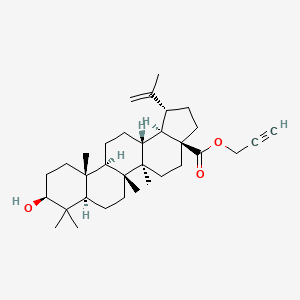
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
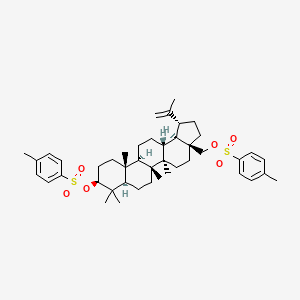
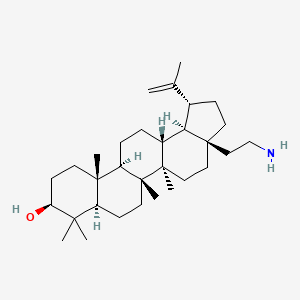
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
